trans-4-Fluoro-1-methylpyrrolidin-3-ol
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Overview
Description
Trans-4-Fluoro-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C5H10FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Fluoro-1-methylpyrrolidin-3-ol typically involves the fluorination of a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Fluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
Trans-4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidine ring structure also plays a crucial role in its biological activity by affecting the compound’s three-dimensional conformation and interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
Trans-4-Fluoroproline: Another fluorinated pyrrolidine derivative with similar structural features.
Cis-4-Fluoroproline: A stereoisomer of trans-4-Fluoroproline with different spatial orientation of the fluorine atom.
1-Methylpyrrolidin-3-ol: A non-fluorinated analog of trans-4-Fluoro-1-methylpyrrolidin-3-ol.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3S,4S)-4-fluoro-1-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLWAQYIDIFME-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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